N-{2-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide
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Overview
Description
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving o-phenylenediamine and a suitable carboxylic acid derivative.
Attachment of the 2,5-Dimethylphenyl Group: This step involves the alkylation of the benzodiazole core with 2,5-dimethylbenzyl chloride under basic conditions.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-DIMETHYLPHENYL)FORMAMIDE: Similar in structure but with different functional groups.
N-(2,5-DIMETHYLPHENYL)THIOUREIDO ACID DERIVATIVES: Known for their antimicrobial properties.
Uniqueness
N-(2-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)PROPANAMIDE is unique due to its specific benzodiazole core and the presence of the 2,5-dimethylphenyl group, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H25N3O |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |
InChI |
InChI=1S/C21H25N3O/c1-4-21(25)22-12-11-20-23-18-7-5-6-8-19(18)24(20)14-17-13-15(2)9-10-16(17)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,22,25) |
InChI Key |
LZCPILABIATNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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